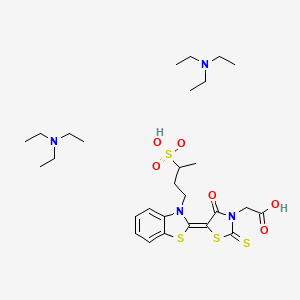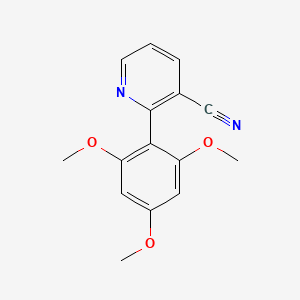
2-{2,4,6-Trimethoxyphenyl}nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2,4,6-Trimethoxyphenyl}nicotinonitrile: is an organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.283 g/mol . It is characterized by the presence of a nicotinonitrile core substituted with a 2,4,6-trimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with malononitrile in the presence of a base, followed by cyclization and subsequent functional group transformations . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other functional groups like amines or hydroxyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Ammonia, hydroxylamine, acidic or basic catalysts.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Amines, hydroxyl derivatives.
Applications De Recherche Scientifique
Chemistry: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .
Biology: In biological research, this compound is studied for its potential bioactivity. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Medicine: The compound’s potential medicinal properties are explored in the context of drug discovery. It may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its derivatives may find applications in coatings, polymers, and electronic materials.
Mécanisme D'action
The mechanism of action of 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is hypothesized that the compound may modulate enzyme activity or receptor binding, leading to its observed biological effects. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
- 2-{2,4,6-Trimethoxyphenyl}pyridine
- 2-{2,4,6-Trimethoxyphenyl}benzamide
- 2-{2,4,6-Trimethoxyphenyl}benzonitrile
Comparison: 2-{2,4,6-Trimethoxyphenyl}nicotinonitrile is unique due to the presence of both the nicotinonitrile core and the 2,4,6-trimethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it different from other similar compounds. For instance, the presence of the nitrile group enhances its reactivity in substitution reactions, while the trimethoxyphenyl group contributes to its stability and potential bioactivity.
Propriétés
Formule moléculaire |
C15H14N2O3 |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
2-(2,4,6-trimethoxyphenyl)pyridine-3-carbonitrile |
InChI |
InChI=1S/C15H14N2O3/c1-18-11-7-12(19-2)14(13(8-11)20-3)15-10(9-16)5-4-6-17-15/h4-8H,1-3H3 |
Clé InChI |
ORXLHJSELCFUPZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C2=C(C=CC=N2)C#N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-O-[(5S)-5-butyl-8-methylnonyl] 6-O-[(4S)-4-[(2R)-2-methylbutyl]nonyl] hexanedioate](/img/structure/B13781994.png)
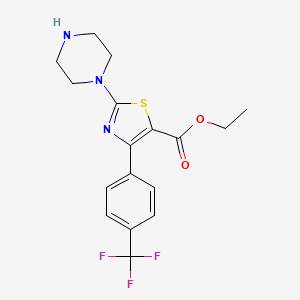
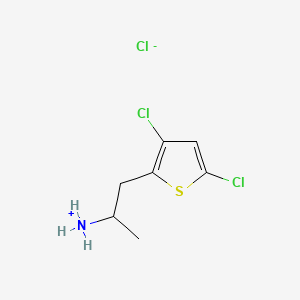
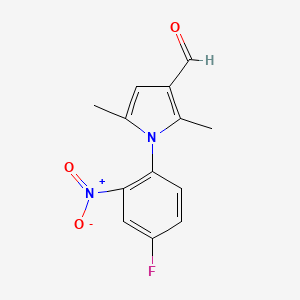
![3,3'-Dinitro-[1,1'-biphenyl]-4,4'-dicarboxylic acid](/img/structure/B13782010.png)
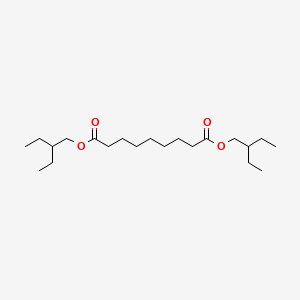
![1,5-Naphthalenedisulfonic acid, 3,3'-[carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis-](/img/structure/B13782031.png)
![(3S,8R,9S,10R,13S,14S)-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13782032.png)
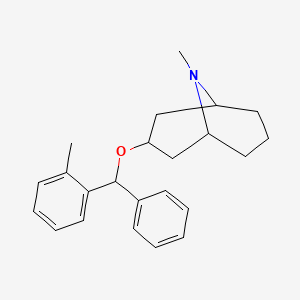
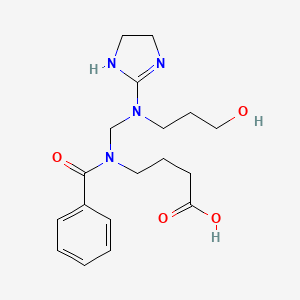

![11,22-dibromo-7,18-dimethyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(22),2,4,9,11,13(23),14,16(24),20,25-decaene-6,8,17,19-tetrone](/img/structure/B13782059.png)

